Linker Length and Degradation Efficiency: PEG2 vs. Longer PEG Chains
A systematic analysis of linker length-activity relationships in PROTACs demonstrates that the PEG2 spacer length in Tetrahydropyranyldiethyleneglycol is optimal for GSPT1 degradation. In a head-to-head study of Retro-2-based PROTACs with variable PEG linkers, the PEG2-containing compound induced GSPT1 degradation, while longer PEG chains resulted in reduced or abolished degradation activity [1]. This class-level inference is supported by the observation that linker length directly influences ternary complex geometry and ubiquitination efficiency [2].
| Evidence Dimension | Target protein degradation efficiency |
|---|---|
| Target Compound Data | PEG2 linker (2 ethylene glycol units) - induces degradation |
| Comparator Or Baseline | Longer PEG chains (e.g., PEG3, PEG6) - reduced or no degradation |
| Quantified Difference | Degradation observed with PEG2; activity decreases with increasing PEG length |
| Conditions | Retro-2.1-based PROTACs targeting GSPT1 in vitro |
Why This Matters
The specific PEG2 length in Tetrahydropyranyldiethyleneglycol is critical for achieving effective target degradation, and substituting it with longer PEG analogs may compromise degrader potency.
- [1] Bricelj A, et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(12):8042–8052. View Source
- [2] Troup RI, et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273–312. View Source
